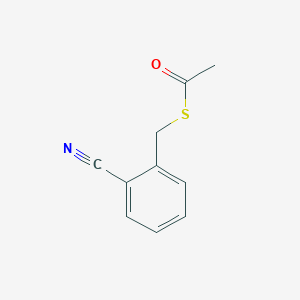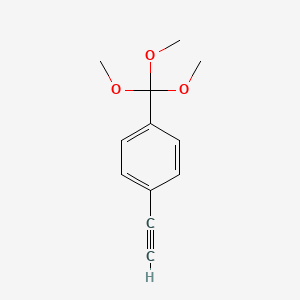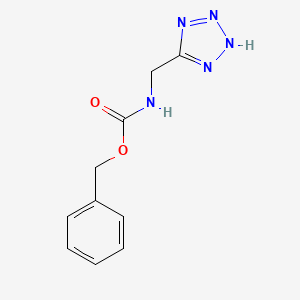
Dimethylsilyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylsilyl acetate is an organosilicon compound with the molecular formula C4H10O2Si. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a dimethylsilyl group. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylsilyl acetate can be synthesized through the reaction of dimethylchlorosilane with acetic acid in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SiCl} + \text{CH}_3\text{COOH} \rightarrow \text{(CH}_3\text{)}_2\text{SiOCOCH}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous addition of dimethylchlorosilane to a mixture of acetic acid and a base under controlled temperature and pressure conditions. The by-product, hydrogen chloride, is typically neutralized using a scrubber system.
Chemical Reactions Analysis
Types of Reactions
Dimethylsilyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanediol and acetic acid.
Substitution: Can be used to introduce the dimethylsilyl group into other molecules, replacing a hydroxyl group.
Oxidation and Reduction: Generally inert to mild oxidizing and reducing agents due to the stability of the silicon-oxygen bond.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Reagents like trimethylsilyl chloride in the presence of a base.
Oxidation and Reduction: Typically requires strong oxidizing agents like chromic acid or reducing agents like lithium aluminum hydride for significant reactivity.
Major Products Formed
Hydrolysis: Dimethylsilanediol and acetic acid.
Substitution: Various silyl ethers depending on the substrate.
Scientific Research Applications
Dimethylsilyl acetate finds applications in various fields:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Medicine: Utilized in the synthesis of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of silicone-based materials and coatings.
Mechanism of Action
The primary mechanism by which dimethylsilyl acetate exerts its effects is through the formation of stable silyl ethers. The silicon-oxygen bond is robust, providing protection to hydroxyl groups during chemical reactions. The mechanism involves nucleophilic attack on the silicon atom, leading to the formation of a silyl ether.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl acetate: Similar in structure but with an additional methyl group on the silicon atom.
Tert-butyldimethylsilyl acetate: Contains a tert-butyl group, providing greater steric hindrance and stability.
Uniqueness
This compound is unique due to its balance of reactivity and stability. It provides sufficient protection to hydroxyl groups while being easier to remove compared to bulkier silyl groups like tert-butyldimethylsilyl.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to protect hydroxyl groups while maintaining stability makes it a valuable tool in various chemical processes.
Properties
Molecular Formula |
C4H10O2Si |
|---|---|
Molecular Weight |
118.21 g/mol |
IUPAC Name |
dimethylsilyl acetate |
InChI |
InChI=1S/C4H10O2Si/c1-4(5)6-7(2)3/h7H,1-3H3 |
InChI Key |
NYMVBZHJSKIHQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[SiH](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)






![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)



